1-(3-chloro-2-methylphenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O/c1-14(2)12-26-20-9-5-4-8-18(20)24-22(26)16-11-21(27)25(13-16)19-10-6-7-17(23)15(19)3/h4-10,14,16H,11-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLMNDOGRZTXHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-2-methylphenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the Chloromethylphenyl Group: The chloromethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 3-chloro-2-methylbenzyl chloride and an aromatic compound.
Formation of the Pyrrolidinone Ring: The final step involves the cyclization of an intermediate compound to form the pyrrolidinone ring. This can be achieved through intramolecular nucleophilic substitution reactions under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-2-methylphenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
1-(3-chloro-2-methylphenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-chloro-2-methylphenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
Spectroscopic and Structural Analysis
NMR Signatures :
- Benzimidazole NH protons resonate at δ 10.8 ppm (singlet) in ¹H NMR, consistent across analogues .
- The pyrrolidin-2-one carbonyl appears at δ 173 ppm in ¹³C NMR and 1720 cm⁻¹ in IR spectra .
- Isobutyl substituents would exhibit characteristic signals for CH₃ groups (δ ~0.9–1.5 ppm) and CH₂ groups (δ ~1.5–2.0 ppm) in ¹H NMR.
Crystallinity and Stability :
Hypothesized Activity of Target Compound :
- The 3-chloro-2-methylphenyl group may improve DNA intercalation or kinase inhibition.
- The isobutyl chain could optimize pharmacokinetics by balancing lipophilicity and metabolic resistance.
Biological Activity
The compound 1-(3-chloro-2-methylphenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (CAS Number: 847394-49-4) is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C23H26ClN3O
- Molecular Weight : 381.9 g/mol
- Key Functional Groups : Chlorophenyl, benzimidazole, and pyrrolidinone.
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities, particularly in the realm of neuropharmacology and oncology. The following sections detail specific areas of activity.
1. Neuroleptic Activity
A study on similar compounds suggests that derivatives of pyrrolidinones can exhibit significant neuroleptic activity. For instance, compounds related to this structure have shown to inhibit apomorphine-induced stereotyped behavior in animal models, indicating potential antipsychotic effects .
2. Kinase Inhibition
Research into small molecule inhibitors has highlighted the role of kinase inhibition in treating various cancers. While specific data on this compound is limited, similar structures have demonstrated the ability to inhibit kinases involved in cancer progression. For example, some benzimidazole derivatives have been characterized as selective inhibitors of certain receptor tyrosine kinases, which are crucial in oncogenic signaling pathways .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Binding Affinity : The compound may interact with specific receptors or enzymes through hydrogen bonding and hydrophobic interactions, similar to other compounds in its class .
- Signal Transduction Modulation : By inhibiting key kinases or neurotransmitter receptors, the compound could modulate signal transduction pathways involved in cell proliferation and neurotransmission.
Case Studies and Research Findings
While direct case studies specifically involving this compound are scarce, related research provides insight into its potential applications:
Case Study 1: Antipsychotic Activity
In a comparative study of various benzamide derivatives, compounds structurally similar to the target molecule exhibited enhanced antipsychotic effects with reduced side effects compared to traditional treatments like haloperidol . This suggests that modifications in the structure can lead to improved pharmacological profiles.
Case Study 2: Cancer Research
A review of kinase inhibitors revealed that many compounds with similar scaffolds have been effective against various cancers by selectively targeting aberrant signaling pathways. For instance, inhibitors that target mTOR signaling have shown promise in preclinical trials for their ability to suppress tumor growth .
Summary Table of Biological Activities
Q & A
Basic Research Question
- 1H/13C NMR : Confirm structural integrity by identifying proton environments (e.g., aromatic protons in the benzimidazole ring at δ 7.2–8.5 ppm) and carbon signals for the pyrrolidinone carbonyl (~170 ppm) .
- ESI-MS : Verify molecular weight (e.g., [M+H]+ peak matching theoretical mass) and fragmentation patterns .
- IR Spectroscopy : Detect functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for pyrrolidinone) .
- Thermal Analysis (TGA/DTA) : Assess decomposition temperature and stability under heating (e.g., sharp endothermic peak near 200°C indicating melting point) .
Advanced Tip : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex regions of the spectrum .
How can researchers address poor aqueous solubility and high plasma protein binding in pharmacological studies?
Advanced Research Question
Poor solubility and protein binding are common challenges for benzimidazole derivatives. Methodological solutions include:
- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to the pyrrolidinone or benzimidazole moieties to enhance solubility .
- Formulation Strategies : Use co-solvents (e.g., PEG 400) or lipid-based nanoparticles to improve bioavailability .
- Plasma Protein Binding Assays : Employ equilibrium dialysis or ultrafiltration to quantify binding percentages and adjust dosing regimens .
Case Study : Analogous compounds with similar ADME issues achieved improved pharmacokinetics by replacing the isobutyl group with a polar substituent .
How to design experiments to evaluate the compound’s biological activity, such as kinase inhibition?
Advanced Research Question
- In Vitro Assays :
- In Vivo Models :
Data Interpretation : Cross-validate results with orthogonal methods (e.g., SPR for binding affinity) to confirm target engagement .
How to resolve discrepancies in thermal stability data from TGA/DTA analysis?
Data Contradiction Analysis
Discrepancies in thermal data may arise from:
- Sample Purity : Impurities lower decomposition temperatures; re-purify the compound via recrystallization .
- Heating Rate : Use standardized rates (e.g., 10°C/min) to ensure reproducibility. Slower rates may resolve overlapping thermal events .
- Atmosphere : Perform TGA under inert (N2) vs. oxidative (O2) conditions to differentiate between decomposition and combustion .
Example : A study on a related benzimidazole showed a 20°C variation in decomposition temperature due to residual solvent, resolved by vacuum drying .
What molecular modeling approaches predict the compound’s interaction with target proteins?
Advanced Research Question
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses in kinase active sites. Prioritize hydrogen bonding with hinge regions (e.g., Met804 in EGFR) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- QSAR Models : Build predictive models using descriptors like logP, polar surface area, and electrostatic potential to optimize activity .
Validation : Cross-reference computational predictions with crystallographic data (e.g., PDB entries for benzimidazole-protein complexes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
